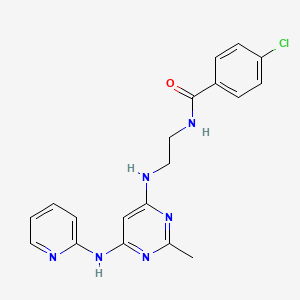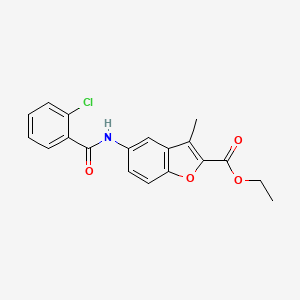
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as JNJ-42153605 and is a potent and selective inhibitor of the dopamine transporter (DAT) protein.
Mécanisme D'action
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride selectively inhibits the dopamine transporter (DAT) protein, which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This mechanism of action makes this compound a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the central nervous system. The compound's ability to selectively inhibit the dopamine transporter (DAT) protein leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This effect has been shown to improve cognitive function, attention, and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride in lab experiments include its high selectivity and potency for the dopamine transporter (DAT) protein. The compound's ability to selectively inhibit DAT makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, the limitations of using this compound in lab experiments include its limited solubility in water and the potential for off-target effects on other neurotransmitter systems.
Orientations Futures
The potential applications of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride in various fields have led to several future directions for research. Some of these future directions include:
1. Developing new analogs of this compound with improved solubility and selectivity for the dopamine transporter (DAT) protein.
2. Investigating the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
3. Studying the effects of this compound on other neurotransmitter systems and their potential role in the treatment of neurological disorders.
4. Investigating the potential use of this compound in the development of new imaging agents for studying the dopaminergic system in vivo.
Conclusion:
This compound is a potent and selective inhibitor of the dopamine transporter (DAT) protein that has gained significant attention in the scientific research community. The compound's potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry make it a promising candidate for the treatment of various neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride involves the reaction of (S)-3-Amino-1-(3-fluoro-2-nitrophenyl)pyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is around 50%, and the purity of the final product is greater than 99%.
Applications De Recherche Scientifique
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound's ability to selectively inhibit the dopamine transporter (DAT) protein has made it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKDDCHIJBMOM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)

![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)

![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)
![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)
![1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870185.png)



![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2870193.png)